Lead cyanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lead cyanamide (PbNCN) is an inorganic compound that has garnered interest due to its unique properties and potential applications. It is composed of lead, nitrogen, and carbon atoms, forming a crystalline structure. This compound is notable for its semiconductor properties and has been studied for various scientific and industrial applications.

准备方法

Lead cyanamide can be synthesized through a solid-state metathesis reaction. This involves reacting lead chloride (PbCl₂) with sodium cyanamide (Na₂NCN) in a 1:1 molar ratio. The reaction is typically carried out at elevated temperatures, and the product is confirmed through techniques such as Rietveld refinement of X-ray data . This method is efficient and provides a high yield of this compound.

化学反应分析

Thermal Decomposition and Stability

Lead cyanamide exhibits thermal instability at elevated temperatures. Decomposition pathways include:

-

Release of Cyanamide Fragments : At temperatures >150°C, PbNCN undergoes partial decomposition, releasing cyanamide (HNCNH) and lead oxides.

-

Formation of Toxic Gases : Prolonged heating may generate hazardous hydrogen cyanide (HCN) and nitrogen oxides (NOₓ) .

Adiabatic Runaway Simulation

Kinetic modeling of cyanamide decomposition (a related compound) predicts a rapid exothermic reaction above 60°C, with a maximum heat rate of 1,200 W/kg . While direct data for PbNCN is limited, its structural similarity to cyanamide suggests comparable risks under thermal stress.

Hydrolytic and Acid-Induced Reactions

PbNCN reacts with water and acids, though its low solubility moderates these processes:

-

Hydrolysis : Slow decomposition in water yields lead hydroxide and cyanamide:

PbNCN+2H2O→Pb(OH)2+H2NCN -

Acid Treatment : Exposure to strong acids (e.g., HCl) produces hydrogen cyanide and lead salts:

PbNCN+2HCl→PbCl2+H2NCN→HCN+NH3

Reactivity in Redox and Coordination Chemistry

-

Oxidation Reactions : PbNCN acts as a p-type semiconductor due to its electronic structure, with a bandgap of 2.4 eV . In photoelectrochemical cells, it facilitates water reduction under illumination:

PbNCN+hν→H2O→H2+O2 -

Lewis Acid Interactions : The [NCN]²⁻ ligand can coordinate to metal centers, though Pb²⁺'s low Lewis acidity limits such reactivity. Theoretical studies suggest potential for catalytic applications in cross-coupling reactions .

Comparative Reactivity of Cyanamide Derivatives

Cyanamides (R¹R²N–CN) generally undergo:

-

Cycloadditions : [3+2] reactions with alkynes/alkenes to form heterocycles .

-

N–CN Bond Cleavage : Electrophilic or nucleophilic attack at the nitrile group .

While PbNCN’s insolubility restricts its use in organic synthesis, its [NCN]²⁻ unit may participate in solid-state reactions under high-energy conditions (e.g., ball milling).

科学研究应用

Synthesis and Properties

Lead cyanamide is synthesized through solid-state metathesis between lead(II) chloride (PbCl₂) and sodium cyanamide (Na₂NCN) in a 1:1 molar ratio. The resulting compound has been characterized using advanced techniques such as Rietveld refinement of X-ray diffraction data. The electronic structure calculations indicate that this compound behaves as a p-type semiconductor with a band gap of approximately 2.4 eV, making it suitable for optoelectronic applications .

Photocatalytic Applications

One of the most promising applications of this compound is in the field of photocatalysis. Research has demonstrated that thin films of PbNCN can be utilized as photocathodes in photoelectrochemical cells for water splitting, a process crucial for sustainable hydrogen production. The material's p-type semiconductor nature allows it to facilitate reductive reactions effectively under light irradiation. This application represents a significant advancement in the search for efficient materials for renewable energy technologies .

Agricultural Uses

This compound has also been explored for agricultural applications, particularly as a fertilizer. Its nitrogen content provides essential nutrients to plants, promoting growth and improving yield. However, caution is warranted due to potential toxicity associated with lead compounds, necessitating careful management and regulation in agricultural settings .

Photocatalytic Water Splitting

A study highlighted the effectiveness of this compound as a photocathode in photoelectrochemical cells. The experiments showed that PbNCN thin films could achieve significant photocurrent densities under visible light, demonstrating its potential for solar energy conversion applications .

Agricultural Fertilizer Trials

Field trials have indicated that this compound can enhance crop yields when used as a nitrogen source. However, studies also emphasize the need for thorough risk assessments due to the environmental impact of lead .

Comparison with Other Cyanamides

To provide further insight into the applications of this compound, it is beneficial to compare it with other related compounds:

| Compound | Primary Application | Key Properties |

|---|---|---|

| This compound | Photocatalysis, Fertilizer | p-type semiconductor, nitrogen source |

| Calcium Cyanamide | Fertilizer, Herbicide | Slow-release nitrogen, phytotoxicity |

| Cyanamide | Pharmaceuticals, Organic Synthesis | Versatile reactivity in synthetic chemistry |

作用机制

The mechanism of action of lead cyanamide involves its interaction with various molecular targets. In semiconductor applications, it acts as a p-type semiconductor with a band gap of 2.4 eV. This property allows it to participate in photoelectrochemical reactions, where it can facilitate the reduction of water to hydrogen gas . The molecular pathways involved include electron transfer processes that are crucial for its function as a semiconductor.

相似化合物的比较

Lead cyanamide can be compared to other metal cyanamides, such as calcium cyanamide (CaNCN) and sodium cyanamide (Na₂NCN)Calcium cyanamide is primarily used as a fertilizer and in the production of other chemicals, whereas sodium cyanamide is used in organic synthesis and as a reagent in various chemical reactions .

生物活性

Lead cyanamide, a compound of significant interest in agricultural and industrial applications, exhibits a range of biological activities that warrant detailed examination. This article explores its pharmacological properties, toxicological effects, and relevant case studies, supported by data tables and research findings.

Chemical Composition and Properties

This compound is an inorganic compound with the formula \text{Pb CN 2}}. It is primarily used as a fertilizer and in the production of various chemicals. The compound's structure allows it to participate in several biological interactions, particularly in plant physiology and potential toxicity in humans.

Biological Activity Overview

1. Agricultural Applications:

this compound is utilized as a plant growth regulator. Its primary action involves promoting root development and enhancing nutrient uptake. Research indicates that this compound can stimulate the synthesis of certain plant hormones, thus influencing growth patterns.

2. Toxicological Effects:

this compound poses significant health risks, particularly through dermal exposure and ingestion. The compound has been linked to various toxicological effects, including:

- Dermal Absorption: Studies show a dermal absorption rate of approximately 12\,\mu g/cm^2/hour .

- Acute Toxicity: Case studies have documented severe symptoms following exposure, including erythema, nausea, vomiting, and burns .

Case Study 1: Occupational Exposure

A retrospective study evaluated 30 cases of hydrogen cyanamide exposure from 2007 to 2021. Key findings included:

- Severity of Symptoms: Most patients presented with flushing (41%), hyperaemia (29%), and dyspnoea (25%).

- Co-ingestion Factors: Notably, 41% of patients had also ingested alcohol, exacerbating the severity of symptoms .

| Symptom | Percentage (%) |

|---|---|

| Flushing | 41 |

| Hyperaemia | 29 |

| Dyspnoea | 25 |

| Nausea | 20 |

| Vomiting | 12 |

Case Study 2: Dermal Exposure

In another study focusing on dermal exposure to this compound:

- Burn Severity: Patients exhibited II-III degree burns due to direct contact with the substance.

- Treatment Outcomes: All patients received symptomatic treatment and fully recovered .

Pharmacokinetics

Research on the pharmacokinetics of this compound reveals critical insights into its absorption and elimination:

属性

CAS 编号 |

20890-10-2 |

|---|---|

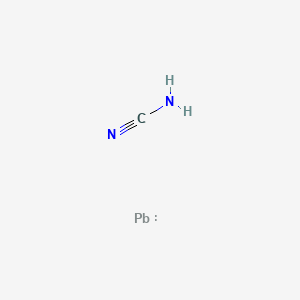

分子式 |

CH2N2Pb+2 |

分子量 |

249 g/mol |

IUPAC 名称 |

cyanamide;lead(2+) |

InChI |

InChI=1S/CH2N2.Pb/c2-1-3;/h2H2;/q;+2 |

InChI 键 |

HBROYSQCJFVOHF-UHFFFAOYSA-N |

杂质 |

... Contaminants /other than calcium carbide/ are carbon, Ca(OH)2, CaO, and CaCO3. Dicyandiamide ... /is/ the main impurity in cyanamide. Cyanamide, especially in solution, always contains the dimer. |

SMILES |

C(#N)N.[Pb] |

规范 SMILES |

C(#N)N.[Pb+2] |

沸点 |

Sublimes >2102 °F (NTP, 1992) 500 °F at 760 mmHg (Decomposes) (NIOSH, 2024) 140 °C at 19 mm Hg Boiling point at 19 mm Hg is 140 °C at 0.067kPa: 83 °C sublimes 500 °F (decomposes) Sublimes 500 °F (Decomposes) |

颜色/形态 |

Pure calcium cyanamide occurs as glistening, hexagonal crystals belonging to the rhombohedral system Colorless crystals or powder White crystals Orthorhombic, elongated, six-sided tablets from dimethyl phthalate Crystallizes from a variety of solvents as somewhat unstable, colorless, orthorhombic, deliquescent crystals. Deliquescent crystals Cyanamide forms colorless, orthorhombic crystals or long transparent needles (from water), large platelike crystals when allowed to crystallize spontaneously from water, and crystals from dimethyl phthalate solution. |

密度 |

2.29 at 68 °F (NTP, 1992) - Denser than water; will sink 1.28 (NIOSH, 2024) - Denser than water; will sink 2.29 at 20 °C/4 °C 1.282 g/cu cm at 20 °C Relative density (water = 1): 1.28 2.3 g/cm³ 2.29 1.28 |

闪点 |

286 °F (NIOSH, 2024) 286 °F; 141 °C (closed cup) 141 °C 286 °F |

熔点 |

2372 °F (NTP, 1992) 113 °F (NIOSH, 2024) Approximately 1340 °C 45-46 °C 44 °C 2372 °F 113 °F 2444 °F |

Key on ui other cas no. |

20837-86-9 20890-10-2 35112-70-0 |

物理描述 |

Calcium cyanamide, with more than 0.1% calcium carbide appears as a colorless to gray, odorless solid. May cause illness from ingestion. May irritate the skin. If exposed to water or high temperatures, calcium cyanamide may generate toxic and flammable fumes. Used to make pesticides and in fertilizers. Cyanamide appears as colorless deliquescent crystals. Mp: 45 °C; bp: 260 °C. Density: 1.282 g cm-3. Quite soluble in water (77 g / 100 g solution at 15 °C). Soluble in butanol, methyl ethyl ketone, ethyl acetate, alcohols, phenols, amines, ethers. Note: The term "cyanamide" is also used to refer to the important compound calcium cyanamide, which is a different chemical. Liquid Colorless, gray, or black crystals or powder (fertilizer); Note: Commercial grades may contain calcium carbide; [NIOSH] Deliquescent, crystalline solid; [CHEMINFO] COLOURLESS HYGROSCOPIC DELIQUESCENT CRYSTALS. COLOURLESS CRYSTALS. Colorless, gray, or black crystals or powder. Crystalline solid. Colorless, gray, or black crystals or powder. [fertilizer] [Note: Commercial grades may contain calcium carbide.] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

相关CAS编号 |

25300-84-9 156-62-7 (calcium salt (1:1)) |

溶解度 |

Decomposes (NTP, 1992) 78 % at 59 °F (NIOSH, 2024) Insoluble in organic solvents Essentially insoluble in water (decomposes) In butanol 28.8; ethyl acetate 42.4, methyl ethyl ketone 50.5 (all g/100 g at 20 °C); sol in phenols, amines, ethers, ketones; very sparingly soluble in benzene, halogenated hydrocarbons; practically insoluble in cyclohexane. Slightly soluble in carbon disulfide Cyanamide is completely soluble in water at 43 °C and has a minimum solubility at -15 °C; highly soluble in polar organic solvents, such as alcohols, ethers, esters, nitriles and amides, but less soluble in nonpolar solvents like saturated, halogenated, or aromatic hydrocarbons. Ketones are not recommended as solvents for cyanamide, because they tend to react under certain circumstances. In chloroform 2.4 g/kg, 20 °C For more Solubility (Complete) data for Cyanamide (7 total), please visit the HSDB record page. Solubility in water, g/100ml at 25 °C: 85 Solubility in water: reaction Insoluble (59 °F): 78% |

蒸汽密度 |

1.45 (Air = 1) |

蒸汽压力 |

0 mmHg (approx) (NIOSH, 2024) 3.75X10-3 mm Hg at 20 °C Vapor pressure, Pa at 20 °C: 0.5 0 mmHg (approx) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。